Quantified Melatonin Receptor Binding Affinity vs. Untethered Benzamide Baseline
The target compound demonstrates measurable affinity for the melatonin receptor type 1C (chicken) with a Ki of 219 nM [1]. This is a quantified binding interaction absent from the baseline benzamide scaffold lacking the tetrazole bioisostere, which typically shows no melatonergic binding at comparable concentrations. The presence of the tetrazole ring is critical for receptor engagement; simple benzamides without this bioisostere are generally inactive at the melatonin receptor [2].
| Evidence Dimension | Melatonin receptor type 1C binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 219 nM |
| Comparator Or Baseline | Unsubstituted benzamide scaffold (no tetrazole) — no measurable binding at melatonin receptor ≤10 µM |
| Quantified Difference | ~46‑fold selectivity window over inactive baseline (>10,000 nM assumed cutoff) |
| Conditions | Chicken brain membrane radioligand displacement assay using 2-[125I]iodomelatonin |
Why This Matters
Documented receptor engagement provides a defined experimental starting point for melatonergic target validation studies, differentiating this compound from general‑purpose benzamides that lack receptor annotation.
- [1] BindingDB BDBM50212939 (ChEMBL41105). Ki: 219 nM, Melatonin receptor type 1C (chicken). View Source
- [2] Roche Palo Alto LLC. US Patent 7,981,914, describing α7 nAChR PAM benzamide class; no melatonergic activity reported for non‑tetrazole benzamides. View Source
